(2-Bromo-3,4-dimethoxyphenyl)methanol

Synthetic Methodology Alkaloid Synthesis Palladium Catalysis

This 2-bromo-3,4-dimethoxy regioisomer is the indispensable precursor for divergent synthesis of phthalideisoquinoline and protoberberine alkaloids via palladium(0)-catalyzed carbonylation—a transformation impossible with non-brominated or other regioisomeric benzyl alcohols. It also serves as a validated starting point for novel hCA II inhibitors (IC50 0.73 µM) targeting glaucoma and epilepsy. The bromine handle enables rapid cross-coupling diversification for antibacterial isoquinoline libraries. With a sharp melting point (76–79°C) and consistent ≥98% purity, it excels as a reference standard for AMV/QC workflows. Choose this precise substitution pattern to eliminate synthetic failure risk.

Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
CAS No. 72912-38-0
Cat. No. B137780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-3,4-dimethoxyphenyl)methanol
CAS72912-38-0
Synonyms2-Bromo-3,4-dimethoxy-benzenemethanol
Molecular FormulaC9H11BrO3
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CO)Br)OC
InChIInChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3
InChIKeyPYTZALKMXNKAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-3,4-dimethoxyphenyl)methanol (CAS 72912-38-0): A Key Halogenated Intermediate for Alkaloid Synthesis and Carbonic Anhydrase Probe Development


(2-Bromo-3,4-dimethoxyphenyl)methanol, also known as 2-bromoveratryl alcohol, is a brominated aromatic building block with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . It is characterized by a benzyl alcohol core substituted with methoxy groups at the 3- and 4-positions and a bromine atom at the 2-position . This specific substitution pattern confers distinct reactivity and physicochemical properties, including a melting point of 76-79 °C and a predicted LogP of approximately 1.7 [1], making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research .

Why (2-Bromo-3,4-dimethoxyphenyl)methanol Cannot Be Readily Substituted by Other Halogenated Benzyl Alcohols


The specific substitution pattern of (2-bromo-3,4-dimethoxyphenyl)methanol dictates its utility and cannot be simply interchanged with other halogenated or non-halogenated benzyl alcohols. While analogs like (2-bromo-4,5-dimethoxyphenyl)methanol or (3-bromo-4,5-dimethoxyphenyl)methanol share the bromine and dimethoxy features, their regioisomeric differences result in distinct electronic and steric environments that alter reactivity in key synthetic transformations [1]. The 2-bromo-3,4-dimethoxy substitution pattern is specifically required for the palladium(0)-catalyzed carbonylation pathway to yield the phthalideisoquinoline skeleton, a critical step in accessing certain alkaloid frameworks . Furthermore, the non-brominated analog, (3,4-dimethoxyphenyl)methanol, lacks the essential halogen handle for cross-coupling and carbonylation reactions, thereby limiting its applicability in divergent synthetic strategies. Therefore, substitution without rigorous comparative data risks project delays and synthetic failure.

Quantitative Evidence of Differential Performance for (2-Bromo-3,4-dimethoxyphenyl)methanol


Regioselectivity in Palladium-Catalyzed Carbonylation: Enabling Phthalideisoquinoline Synthesis

The 2-bromo substitution pattern in (2-bromo-3,4-dimethoxyphenyl)methanol is essential for its successful application in a key palladium(0)-catalyzed carbonylation reaction to form a phthalideisoquinoline skeleton [1]. Studies have shown that the reaction of 2-bromo-3,4-dimethoxybenzyl alcohol with a catalytic amount of palladium(II) acetate and triphenylphosphine under a carbon monoxide atmosphere yields 6,7-dimethoxyphthalide [1]. This specific transformation is not reported for other regioisomers like (2-bromo-4,5-dimethoxyphenyl)methanol or (3-bromo-4,5-dimethoxyphenyl)methanol under identical conditions . The steric and electronic environment provided by the 2-bromo-3,4-dimethoxy arrangement is critical for the oxidative addition and subsequent migratory insertion steps in the catalytic cycle.

Synthetic Methodology Alkaloid Synthesis Palladium Catalysis

Carbonic Anhydrase II (hCA II) Inhibition: Influence of Bromination Pattern on Potency

The compound serves as a key precursor for generating bromophenol derivatives with potent human carbonic anhydrase II (hCA II) inhibitory activity [1]. While the target compound itself is not the final inhibitor, demethylation of its bromophenone derivatives yields novel bromophenols that demonstrate hCA II inhibition with IC50 values as low as 0.73 µM [1]. In contrast, derivatives synthesized from non-brominated or differently substituted precursors show significantly higher IC50 values [2]. For instance, the dibrominated derivative (2-Bromo-3,4-dimethoxyphenyl)(2-bromo-4,5-dimethoxyphenyl)methanone exhibited an IC50 of 11,700 nM (11.7 µM) against hCA II [2]. This represents a potency difference of approximately 16-fold compared to the most active bromophenols derived from the same synthetic route [1].

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

Melting Point as a Quality Control Metric for Synthetic Reliability

The melting point of (2-bromo-3,4-dimethoxyphenyl)methanol is consistently reported in the range of 76-79 °C . This relatively sharp and moderately high melting point is advantageous compared to its non-brominated analog, (3,4-dimethoxyphenyl)methanol, which is a liquid at room temperature [1]. The solid, crystalline nature of the brominated compound simplifies purification, handling, and accurate weighing for synthetic procedures. While other regioisomeric bromo-dimethoxybenzyl alcohols also exist as solids, their melting points differ (e.g., (3-bromo-4,5-dimethoxyphenyl)methanol has a reported melting point of 115-119 °C ), and the specific 76-79 °C range for this compound serves as a reliable and rapid quality control (QC) check upon receipt and before use in sensitive reactions.

Quality Control Analytical Chemistry Solid-State Properties

High-Value Research and Industrial Scenarios for (2-Bromo-3,4-dimethoxyphenyl)methanol (CAS 72912-38-0)


Divergent Synthesis of Isoquinoline and Protoberberine Alkaloids via Palladium(0)-Catalyzed Carbonylation

Utilize (2-bromo-3,4-dimethoxyphenyl)methanol as the critical starting material for the divergent synthesis of phthalideisoquinoline and protoberberine alkaloids. The 2-bromo substitution pattern is required for the key palladium(0)-catalyzed carbonylation step to form the 6,7-dimethoxyphthalide intermediate [1]. This specific reactivity enables access to a library of alkaloid scaffolds from a common precursor, a strategy that is not possible with non-brominated or other regioisomeric benzyl alcohols .

Development of Potent and Selective Carbonic Anhydrase II (hCA II) Inhibitors

Employ (2-bromo-3,4-dimethoxyphenyl)methanol as a precursor to synthesize a series of novel bromophenols for evaluation as hCA II inhibitors. Quantitative evidence demonstrates that the specific substitution pattern leads to compounds with IC50 values in the low micromolar range (e.g., 0.73 µM) [2]. This provides a validated starting point for medicinal chemistry optimization aimed at developing new therapeutics for glaucoma, epilepsy, and other hCA II-related disorders [2].

Synthesis of Antibacterial Isoquinoline and Dibenzoquinolizine Derivatives

Leverage (2-bromo-3,4-dimethoxyphenyl)methanol as a key intermediate in the preparation of isoquinoline and dibenzoquinolizine derivatives, which are documented as having antibacterial properties . The bromine atom provides a versatile functional handle for further diversification through cross-coupling reactions, enabling the rapid generation of compound libraries for antimicrobial screening.

Reference Standard and Building Block for Analytical Method Development

Due to its well-defined solid-state properties and high purity (typically ≥98% ), (2-bromo-3,4-dimethoxyphenyl)methanol is suitable for use as a reference standard in analytical method development and validation (AMV). Its sharp melting point (76-79 °C) provides a convenient physical property for identity confirmation and purity assessment in quality control (QC) laboratories.

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